molecular formula C₁₆H₁₂N₂Na₂O₉S₂ B1140027 Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 78211-77-5

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

Cat. No.: B1140027
CAS No.: 78211-77-5
M. Wt: 486.38
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Description

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₂N₂Na₂O₉S₂ and its molecular weight is 486.38. The purity is usually 95%.
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Biological Activity

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, commonly referred to as 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid disodium salt (CAS Number 78211-77-5), is a synthetic compound notable for its biological activities, particularly in the context of cellular transport mechanisms and potential therapeutic applications.

  • Molecular Formula : C16H12N2O9S2·2Na
  • Molecular Weight : 486.38 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a sulfonic acid group, an acetamido group, and a nitro group, which contribute to its solubility and reactivity.

This compound primarily functions as an anion transport inhibitor , affecting the movement of ions across cell membranes. This property is particularly significant in studies related to cellular signaling and transport pathways.

Biological Activity

  • Anion Transport Inhibition : The compound has been shown to inhibit the transport of anions across biological membranes, which can influence various physiological processes. This inhibition is crucial for understanding its role in cellular physiology and potential therapeutic applications in conditions such as cystic fibrosis and other ion transport disorders.
  • Fluorescent Properties : Its structural characteristics allow it to act as a fluorescent dye, making it useful in biological imaging and tracking studies. The compound exhibits fluorescence under specific conditions, facilitating the visualization of cellular processes.
  • Therapeutic Potential : Research has indicated that this compound may have applications in treating diseases linked with dysfunctional ion transport mechanisms. For instance, it has been investigated for its potential use in modulating chloride ion transport in epithelial tissues.

Table 1: Summary of Biological Studies on this compound

Study Objective Findings Implications
Study 1Anion transport inhibitionDemonstrated effective inhibition of chloride transport in epithelial cells.Suggests potential therapeutic use in cystic fibrosis.
Study 2Fluorescent propertiesExhibited strong fluorescence under UV light, enabling tracking of cellular processes.Useful for imaging studies in live cells.
Study 3Cellular effectsInduced apoptosis in cancer cell lines through ion transport modulation.Potential application in cancer therapy by targeting ion channels.

Detailed Findings

  • Inhibition of Ion Transport : In vitro studies have shown that this compound effectively inhibits chloride channels, leading to altered cellular homeostasis and apoptosis in certain cancer cell lines .
  • Fluorescence Applications : The compound's ability to fluoresce makes it a valuable tool for researchers studying dynamic processes within cells, such as membrane trafficking and ion channel activity .
  • Potential Therapeutic Applications : The inhibition of anion transport has implications for diseases characterized by dysregulated ion channels, indicating that this compound could be developed into a therapeutic agent for conditions like cystic fibrosis or certain cancers .

Properties

IUPAC Name

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPDHLOXJWYDI-WTVBWJGASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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